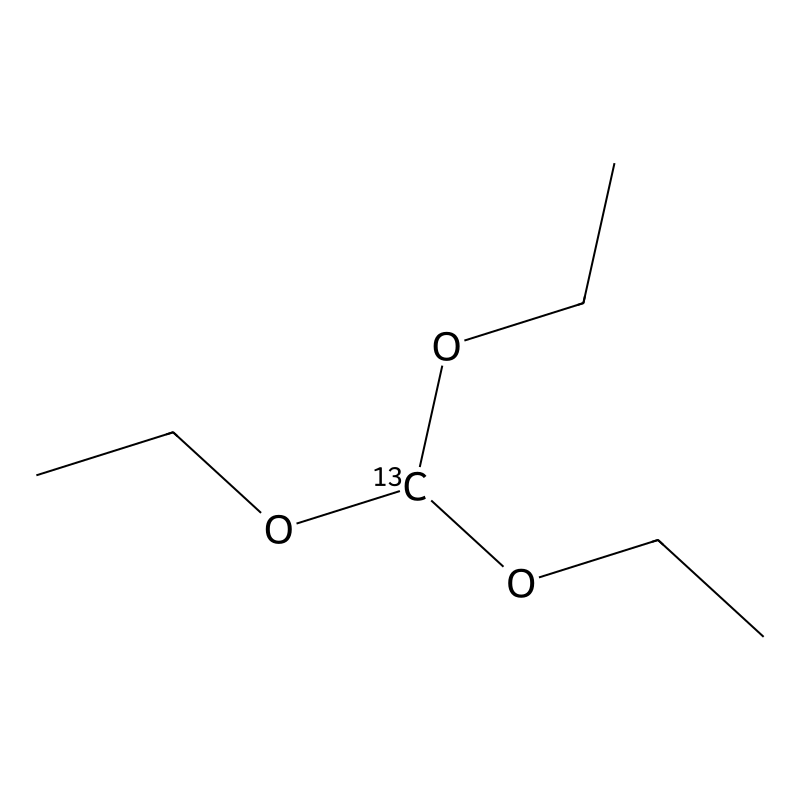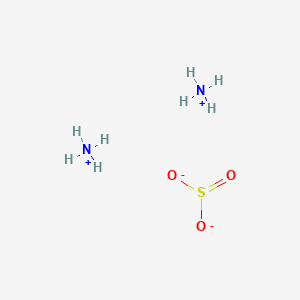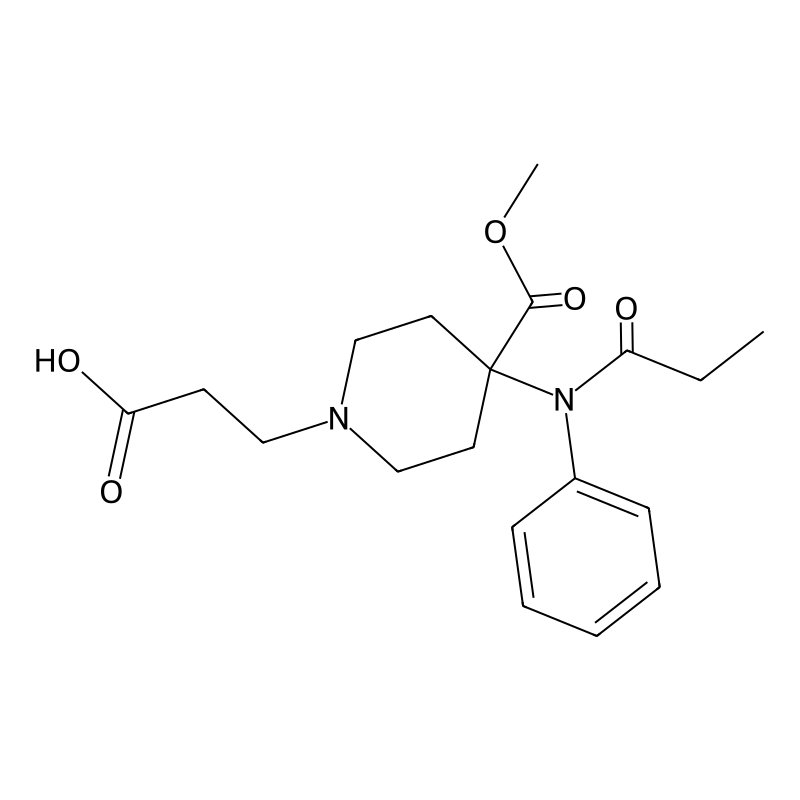diethoxy(113C)methoxyethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
- Isotope Tracing Studies: The ^(13)C isotope acts as a tracer, allowing researchers to track the movement and transformation of the DME molecule within a system. This is particularly useful in studies of metabolic pathways, where scientists can monitor the incorporation of DME into various biomolecules. For instance, ^(13)C-labeled DME can be used to investigate the metabolism of ethanol in the body [].
Diethoxy(113C)methoxyethane, with the molecular formula C5H12O2, is an organic compound classified as an ether. It appears as a clear, colorless, and flammable liquid. The compound is soluble in various solvents including acetone, water, and benzene, and exhibits high solubility in ethanol and ether. Its structural uniqueness arises from the combination of two ethoxy groups and one methoxy group, which influences its chemical behavior and applications in industrial processes such as solvent production, synthetic resin formulation, and fragrance manufacturing.
- Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of aldehydes or carboxylic acids.
- Reduction: Reduction processes can convert diethoxy(113C)methoxyethane into alcohols when treated with reducing agents such as lithium aluminum hydride.
- Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another, often involving halogens or acids as reagents.
These reactions are essential for its utilization in organic synthesis and various industrial applications.
Diethoxy(113C)methoxyethane can be synthesized through the aldol condensation reaction of formaldehyde with ethanol. This process involves combining formaldehyde with ethanol under controlled conditions typically requiring a catalyst and specific temperature settings to ensure optimal yield of the desired product.
The applications of diethoxy(113C)methoxyethane are diverse:
- Chemistry: It serves as a solvent and reagent in organic synthesis and catalysis.
- Biology: The compound is utilized in biochemical studies to explore enzyme reactions and metabolic pathways.
- Medicine: It plays a role in pharmaceutical research for developing new drugs and therapeutic agents.
- Industry: Diethoxy(113C)methoxyethane is used in producing synthetic resins, fragrances, paints, and as a solvent in various industrial processes.
Diethoxy(113C)methoxyethane can be compared with several similar compounds:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Diethyl ether | Ether | Simpler structure; commonly used as an anesthetic and solvent. |
| Methoxyethane | Ether | One less ethoxy group; different physical properties. |
| Dimethyl ether | Ether | Simple ether; primarily used as a propellant and refrigerant. |
Diethoxy(113C)methoxyethane stands out due to its specific combination of ethoxy and methoxy groups. This unique structure imparts distinct chemical properties that make it suitable for specialized applications not typically served by simpler ethers.








